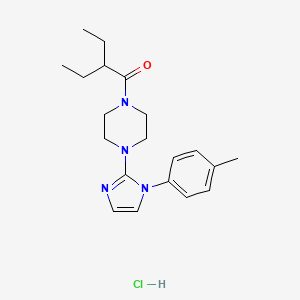
2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride is a complex organic compound that integrates various functional groups, providing it with unique chemical properties. This compound is utilized in diverse scientific research and industrial applications due to its structural versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride typically involves multi-step organic reactions. These reactions are conducted under controlled conditions using specific reagents and catalysts.
Step 1: Formation of Imidazole Ring
Starting Materials: p-toluidine and glyoxal.
Reagents: Formic acid as a catalyst.
Conditions: Heating under reflux.
Step 2: Formation of Piperazine Derivative
Starting Materials: Imidazole compound from Step 1 and piperazine.
Reagents: Acetic anhydride as a solvent.
Conditions: Stirring at room temperature.
Step 3: Alkylation Reaction
Starting Materials: Piperazine derivative from Step 2 and 2-bromobutane.
Reagents: Potassium carbonate as a base.
Step 4: Hydrochloride Salt Formation
Starting Materials: Alkylated product from Step 3.
Reagents: Hydrochloric acid.
Conditions: Reaction at room temperature.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic route under stringent quality control. Continuous flow reactors and automated synthesis equipment enhance efficiency and ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: In the presence of strong oxidizing agents, the imidazole ring can undergo oxidative degradation.
Reduction: The piperazine ring can be reduced using catalytic hydrogenation.
Substitution: The ethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Nucleophiles: Sodium ethoxide, ammonia.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Amines, hydrocarbons.
Substitution Products: Ethylated derivatives, substituted piperazines.
科学研究应用
2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride is employed in several research fields:
Chemistry: Utilized as a building block for complex organic synthesis.
Biology: Studied for its interaction with various biological molecules, including proteins and nucleic acids.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer activities.
Industry: Used in the formulation of specialized coatings and materials.
作用机制
The compound exerts its effects through the interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Signal transduction, metabolic pathways, and gene expression regulation.
Upon binding to its target, the compound modulates biological activity, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
2-ethyl-1-(4-(1-(phenyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride
Uniqueness
2-ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride stands out due to its specific structural features, which enhance its binding affinity and specificity towards certain molecular targets. These unique structural attributes contribute to its distinctive chemical reactivity and biological activity.
This compound represents a fascinating example of modern synthetic organic chemistry and its applications in various scientific fields. Its unique properties and versatile applications make it a valuable compound for research and industry.
生物活性
2-Ethyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a p-tolyl group attached to an imidazole moiety, which is linked to a piperazine ring. This structural configuration is significant for its biological interactions.
Chemical Formula: C17H24ClN3O
Molecular Weight: 319.84 g/mol
CAS Number: 134690761
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The imidazole and piperazine components enhance binding affinity and selectivity, potentially leading to pharmacological effects such as:
- Antimicrobial Activity: The imidazole ring is known for its antimicrobial properties, which may be leveraged in treating infections.
- Anti-inflammatory Effects: Compounds with similar structures have shown promise in modulating inflammatory responses.
- Anticancer Activity: Preliminary studies suggest potential efficacy against certain cancer cell lines by inducing apoptosis or inhibiting cell proliferation.
Biological Activity Data
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to this compound:
-
Anticancer Activity Study:
A study focused on analogs of the compound demonstrated selective cytotoxicity against colon cancer cell lines with mutations in the APC gene. The compound inhibited growth and reduced tumor size in xenograft models, indicating potential as a therapeutic agent for colorectal cancer . -
Antimicrobial Efficacy:
Research indicated that derivatives of imidazole compounds exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the piperazine or imidazole rings could enhance efficacy . -
Inflammation Modulation:
In vitro assays revealed that compounds with similar structures could downregulate pro-inflammatory cytokines, suggesting a mechanism for anti-inflammatory activity that warrants further exploration .
属性
IUPAC Name |
2-ethyl-1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O.ClH/c1-4-17(5-2)19(25)22-12-14-23(15-13-22)20-21-10-11-24(20)18-8-6-16(3)7-9-18;/h6-11,17H,4-5,12-15H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWULVODWWCQNFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=CN2C3=CC=C(C=C3)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














